molecular formula C5H8N4O B3057872 1H-Imidazole-5-aceticacid, hydrazide CAS No. 858954-56-0

1H-Imidazole-5-aceticacid, hydrazide

Cat. No.: B3057872
CAS No.: 858954-56-0
M. Wt: 140.14 g/mol
InChI Key: HUTOFGUZEBJOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-5-aceticacid, hydrazide is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

The synthesis of 1H-Imidazole-5-aceticacid, hydrazide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazole-5-aceticacid, hydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

    Condensation: It can form hydrazones through condensation reactions with aldehydes or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler imidazole compounds.

Scientific Research Applications

1H-Imidazole-5-aceticacid, hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-aceticacid, hydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s hydrazide moiety is also known to form strong coordination complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

1H-Imidazole-5-aceticacid, hydrazide can be compared to other imidazole derivatives such as:

What sets this compound apart is its unique hydrazide functional group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

858954-56-0

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)acetohydrazide

InChI

InChI=1S/C5H8N4O/c6-9-5(10)1-4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8)(H,9,10)

InChI Key

HUTOFGUZEBJOFK-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC(=O)NN

Canonical SMILES

C1=C(NC=N1)CC(=O)NN

Origin of Product

United States

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